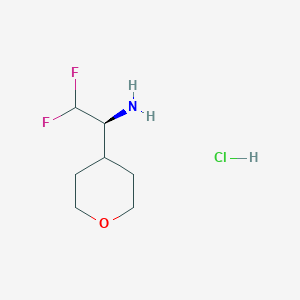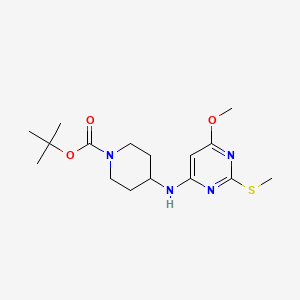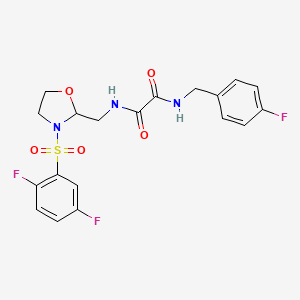![molecular formula C14H8BrF2N3O B2542165 (3-Amino-2,6-difluorophenyl)(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone CAS No. 1312941-98-2](/img/structure/B2542165.png)
(3-Amino-2,6-difluorophenyl)(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone
Vue d'ensemble
Description
“(3-Amino-2,6-difluorophenyl)(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone” is a chemical compound with the molecular formula C14H8BrF2N3O and a molecular weight of 352.14 . It is typically available as a solid and is often stored in a refrigerator .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string "BrC1=CN=C(NC=C2C(C3=C(F)C(N)=CC=C3F)=O)C2=C1" . This indicates that the compound contains a bromine atom attached to a pyrrolopyridine ring, which is further connected to a difluorophenyl ring via a methanone group .
Applications De Recherche Scientifique
Spectroscopic Properties and Structural Analysis
Spectroscopic Properties : A study explored the spectroscopic properties of compounds structurally similar to (3-Amino-2,6-difluorophenyl)(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone. The research focused on the electronic absorption, excitation, and fluorescence properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones, providing insights into their excited-states in various solvents and the impact of solvent polarity and hydrogen-bonding abilities. This study is significant for understanding the photochemical and photophysical behavior of such compounds, with potential implications in material science and photodynamic therapy (Al-Ansari, 2016).
Structural Analysis and Disorder : Research on isomorphous structures related to (3-Amino-2,6-difluorophenyl)(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone emphasized the importance of disorder in the structural analysis. The study highlighted that the presence of disorder in such compounds can complicate their structural determination and may pose challenges in data mining and automatic detection of isomorphism, which is crucial for understanding the structural and functional relationships of these compounds (Rajni Swamy et al., 2013).
Synthesis and Chemical Transformations
Novel Synthesis Techniques : Investigations into the reduction of 2- and 3-Acylpyrroles provided novel insights into synthesizing compounds with a structure similar to (3-Amino-2,6-difluorophenyl)(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone. The research demonstrated new pathways and conditions for synthesizing pyrrolo[1,2-b]cinnolin-10-one ring systems, expanding the repertoire of synthetic methodologies available for constructing complex heterocyclic compounds (Kimbaris & Varvounis, 2000).
Reactions with Nucleophiles : A study on the reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with mono- and difunctional nucleophiles revealed the formation of various acyclic and heterocyclic compounds. This research is pertinent to understanding the reactivity and potential applications of (3-Amino-2,6-difluorophenyl)(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone in synthesizing complex molecules with potential applications in pharmaceuticals and material science (Sokolov & Aksinenko, 2010).
Catalyst Synthesis and Aldol Reactions : The synthesis of Zinc complexes with multidentate nitrogen ligands, including structures related to (3-Amino-2,6-difluorophenyl)(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone, showcased their potential as catalysts for aldol reactions. The study demonstrated the strong complexation of these ligands with ZnII and their catalytic efficiency, shedding light on their potential applications in catalysis and organic synthesis (Darbre et al., 2002).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335, suggesting that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .
Propriétés
IUPAC Name |
(3-amino-2,6-difluorophenyl)-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrF2N3O/c15-6-3-7-8(5-20-14(7)19-4-6)13(21)11-9(16)1-2-10(18)12(11)17/h1-5H,18H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQFXHJUISSMEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)F)C(=O)C2=CNC3=C2C=C(C=N3)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrF2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-2,6-difluorophenyl)(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2542085.png)
![Dihydro-2-thioxo-5-[(benzoyl)methylene]thiazol-4(5H)-one](/img/structure/B2542088.png)
![(Z)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide](/img/structure/B2542089.png)



![6-(Isobutylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2542094.png)



![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2542101.png)

![Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-(1-methylethyl)-](/img/structure/B2542105.png)